An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its analogs, its structural motifs—a 2-aminoacetophenone core functionalized with a trifluoromethoxy group—suggest a rich potential for applications ranging from pharmaceutical intermediates to specialized polymers. This document will cover its physicochemical properties, with a focus on its molecular weight, propose a logical synthetic pathway, and explore its potential applications based on the established roles of structurally related compounds.
Introduction: The Significance of Fluorinated Aryl Ketones
Fluorine-containing organic molecules have become indispensable in modern drug discovery and materials science. The introduction of fluorine or fluorine-containing functional groups, such as the trifluoromethoxy group (-OCF3), can profoundly alter a molecule's pharmacokinetic and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and altered receptor binding affinities. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can significantly impact a compound's acidity, basicity, and overall electronic profile.
1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone is a member of the 2-aminoacetophenone family, which are known precursors to a variety of heterocyclic compounds, including quinolines and quinazolines. The presence of the amino, ketone, and trifluoromethoxy functionalities in a single molecule makes it a versatile building block for the synthesis of complex molecular architectures with potential biological activity.
Physicochemical Properties
Due to the limited availability of experimental data for 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, its properties are primarily derived from its chemical structure and comparison with analogous compounds.
Molecular Structure and Weight
The chemical structure of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone consists of an ethanone substituent and an amino group in an ortho position on a benzene ring, with a trifluoromethoxy group at the para position relative to the amino group.
Molecular Formula: C₉H₈F₃NO₂
Calculated Molecular Weight: 235.16 g/mol
The following table summarizes the key physicochemical properties of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, with some values estimated based on structurally similar compounds.
| Property | Value | Source/Basis |
| Molecular Weight | 235.16 g/mol | Calculated |
| Molecular Formula | C₉H₈F₃NO₂ | Deduced from structure |
| Appearance | Likely a solid at room temperature | Analogy to other acetophenones |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of similar compounds |
| pKa (of the amino group) | Estimated to be lower than aniline due to the electron-withdrawing effects of the acetyl and trifluoromethoxy groups. | Chemical principles |
Synthesis and Reaction Pathways
A plausible synthetic route to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone would likely involve the Friedel-Crafts acylation of a suitably protected aniline derivative, followed by deprotection. A logical workflow for its synthesis is proposed below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard organic chemistry transformations.
Step 1: Protection of the Amino Group
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Dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.
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Add acetic anhydride dropwise while stirring at room temperature.
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Heat the mixture to reflux for 2 hours.
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Cool the reaction mixture and pour it into ice water.
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Collect the precipitated N-(4-(trifluoromethoxy)phenyl)acetamide by filtration, wash with water, and dry.
Step 2: Friedel-Crafts Acylation
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Suspend N-(4-(trifluoromethoxy)phenyl)acetamide and anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane).
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Cool the mixture in an ice bath.
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Add acetyl chloride dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide.
Step 3: Deprotection of the Amino Group
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Reflux the N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to yield 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone makes it a valuable scaffold for various applications.
Pharmaceutical Intermediate
The 2-aminoacetophenone core is a key precursor for the synthesis of quinoline and quinazoline derivatives, which are prevalent in many biologically active compounds. The trifluoromethoxy group can enhance the pharmacological profile of these derivatives.
Caption: Potential synthetic utility in generating bioactive heterocyclic compounds.
Building Block for Functional Materials
The amino group provides a site for polymerization or for grafting onto other molecules. The fluorinated nature of the compound could impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.
Conclusion
1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone is a promising, albeit under-explored, chemical entity. Its calculated molecular weight of 235.16 g/mol and its versatile chemical structure suggest significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The proposed synthetic pathway provides a viable route for its preparation, opening the door for further investigation into its properties and applications. As the demand for sophisticated fluorinated organic compounds continues to grow, molecules like 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone are poised to play an increasingly important role in scientific innovation.
References
There are no direct references for the subject compound. The information presented is based on general organic chemistry principles and data from analogous compounds.
